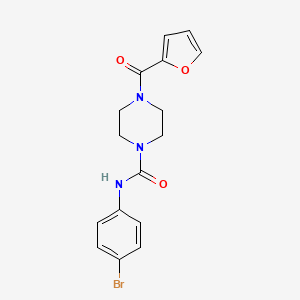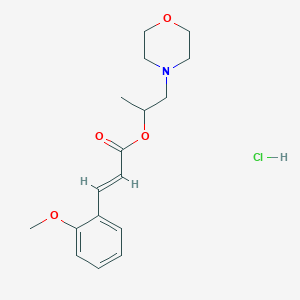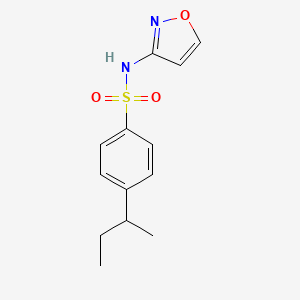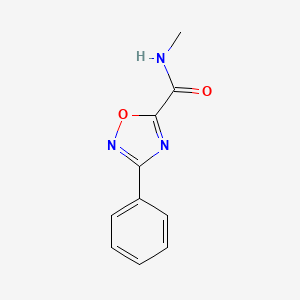
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as BFPC, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. BFPC is a piperazine derivative that has a unique chemical structure, making it an interesting compound for research purposes.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood, but it is believed to interact with various receptors in the body. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have affinity for serotonin receptors, specifically the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to interact with dopamine receptors, specifically the D2 receptor, which is involved in the regulation of movement, reward, and motivation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has anti-inflammatory, antioxidant, and anticancer properties. In vivo studies have shown that N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has anxiolytic and antidepressant effects, as well as antipsychotic effects. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, there are also limitations to using N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and its interactions with various receptors in the body. Another direction is to study its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide could also be studied for its potential applications in material science, specifically in the synthesis of novel materials such as polymers and nanomaterials. Finally, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide could be studied in combination with other compounds to determine its synergistic effects and potential for use in combination therapies.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 2-furoyl chloride in the presence of triethylamine to form 4-(2-furoyl)-4-bromobenzoyl chloride. This intermediate product is then reacted with piperazine in the presence of triethylamine to form N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential as a ligand for various receptors such as serotonin receptors and dopamine receptors. In material science, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential applications in the synthesis of novel materials such as polymers and nanomaterials.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c17-12-3-5-13(6-4-12)18-16(22)20-9-7-19(8-10-20)15(21)14-2-1-11-23-14/h1-6,11H,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTGWLYXFOVCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486498.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B5486499.png)

![N-(2,6-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5486513.png)
![1-methyl-4-{2-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]ethyl}piperazine](/img/structure/B5486520.png)
![(3R*,4R*)-1-[4-(ethylamino)-2-pyrimidinyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5486526.png)
![4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)




![2-[(dimethylamino)methyl]-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5486565.png)

![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5486599.png)